molecular formula C12H19NO4S B602952 (3-Hydroxypropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine CAS No. 1082805-54-6

(3-Hydroxypropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine

Cat. No.: B602952
CAS No.: 1082805-54-6
M. Wt: 273.35g/mol
InChI Key: OMTDSNUDRXNJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Hydroxypropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine is a chemical compound with a complex structure that includes a sulfonamide group, a methoxy group, and a hydroxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxypropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine typically involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 3-hydroxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxypropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of N-(3-carboxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide.

    Reduction: Formation of this compound amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Hydroxypropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Hydroxypropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxypropyl) 3α,12α-dihydroxy-5β-cholan-24-amide: Similar in structure but with different functional groups and biological activities.

    N-hydroxyphthalimide: Contains a hydroxy group and a sulfonamide group but differs in the aromatic ring structure.

Uniqueness

(3-Hydroxypropyl)[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and hydroxypropyl groups provide versatility in chemical modifications, making it a valuable compound for various applications.

Properties

CAS No.

1082805-54-6

Molecular Formula

C12H19NO4S

Molecular Weight

273.35g/mol

IUPAC Name

N-(3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C12H19NO4S/c1-9-7-11(17-3)12(8-10(9)2)18(15,16)13-5-4-6-14/h7-8,13-14H,4-6H2,1-3H3

InChI Key

OMTDSNUDRXNJGT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCCO)OC

Origin of Product

United States

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